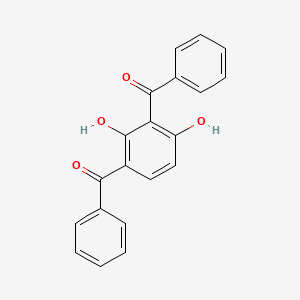![molecular formula C15H10Cl3N3O6 B11954519 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes nitro groups, trichloroethyl groups, and a benzamide core. Its molecular formula is C15H10Cl3N3O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Aplicaciones Científicas De Investigación
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The overall effect is a disruption of cellular processes, leading to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-(4-toluidinocarbothioyl)amino)ethyl]benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(4-iodoanilino)carbothioyl)amino)ethyl]benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trichloroethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H10Cl3N3O6 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N3O6/c16-15(17,18)14(27-12-6-4-10(5-7-12)20(23)24)19-13(22)9-2-1-3-11(8-9)21(25)26/h1-8,14H,(H,19,22) |
Clave InChI |
KKSWYRBBKKCRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




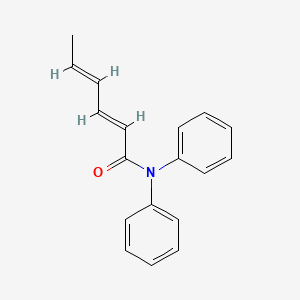
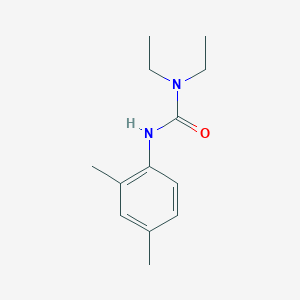

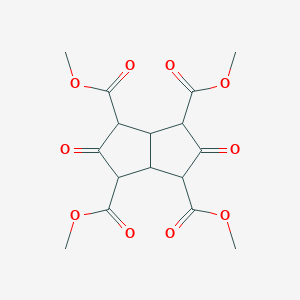
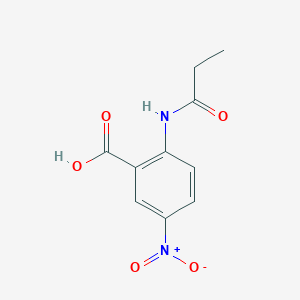
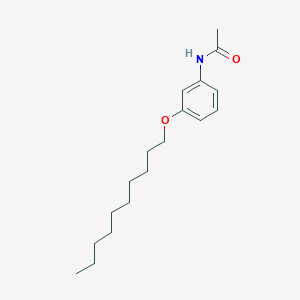
![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
